molecular formula C7H5BrF3N B1447355 4-(Bromomethyl)-3-(trifluoromethyl)pyridine CAS No. 1227606-67-8

4-(Bromomethyl)-3-(trifluoromethyl)pyridine

Cat. No. B1447355
CAS RN: 1227606-67-8
M. Wt: 240.02 g/mol
InChI Key: KRKNEDBXRIWMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H4Br2F3N . It is a solid substance with a molecular weight of 306.91 .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a trifluoromethyl group at the 3-position .


Physical And Chemical Properties Analysis

4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a solid substance with a melting point of 197-209 °C . It has a molecular weight of 306.91 .

Scientific Research Applications

Agrochemicals Synthesis

4-(Bromomethyl)-3-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests, with more than 20 new agrochemicals containing this motif acquiring ISO common names . The trifluoromethyl group contributes to the biological activity due to its unique physicochemical properties.

Pharmaceutical Development

This compound serves as a precursor in pharmaceuticals, where the trifluoromethylpyridine (TFMP) moiety is incorporated into active ingredients. Several pharmaceutical products containing the TFMP structure have been approved, and many candidates are undergoing clinical trials . The fluorine atom’s properties significantly influence the biological activity of these compounds.

Veterinary Medicine

In veterinary medicine, 4-(Bromomethyl)-3-(trifluoromethyl)pyridine derivatives are utilized. Two veterinary products containing the TFMP moiety have been granted market approval, showcasing the compound’s versatility beyond human pharmaceuticals .

Organic Synthesis

The compound is used in organic synthesis, particularly in the preparation of (trifluoromethyl)pyridyllithiums via metalation reactions. It’s also involved in the synthesis of metal-organic frameworks (MOFs) and methiodide salts, highlighting its role in complex chemical transformations .

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The recommended storage temperature is 2-8°C .

properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNEDBXRIWMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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